molecular formula C8H13N5S B067100 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine CAS No. 175204-64-5

4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine

Cat. No.: B067100
CAS No.: 175204-64-5
M. Wt: 211.29 g/mol
InChI Key: PYYITVPEUGKVSQ-UHFFFAOYSA-N
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Description

4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine is a heterocyclic compound that contains a triazine ring substituted with a methylthio group and a tetrahydropyrrol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, the reaction of 4-(methylthio)benzaldehyde with a suitable amine under acidic or basic conditions can lead to the formation of the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-(Methylthio)-6-tetrahydro-1H-pyrrol-1-yl-1,3,5-triazin-2-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the methylthio and tetrahydropyrrol-1-yl groups distinguishes it from other triazine derivatives and contributes to its diverse applications .

Properties

IUPAC Name

4-methylsulfanyl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5S/c1-14-8-11-6(9)10-7(12-8)13-4-2-3-5-13/h2-5H2,1H3,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYITVPEUGKVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=NC(=N1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381936
Record name 4-(Methylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175204-64-5
Record name 4-(Methylthio)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175204-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Methylsulfanyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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